
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone” is a complex organic molecule. It contains an amino group (-NH2), a morpholino group (a six-membered ring containing nitrogen), and an ethanone group (a two-carbon chain with a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholino group could introduce some degree of ring strain, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The amino and morpholino groups in this compound could act as nucleophiles, reacting with electrophiles. The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .科学的研究の応用
Beta-adrenoceptor Stimulant Properties
Research has shown compounds structurally related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" have potential as beta-adrenoceptor stimulants. These compounds have been tested on the heart and circulation of dogs, demonstrating potent agonist properties and selectivity for the heart relative to blood vessels. This suggests their utility in cardiac stimulant applications (Barlow, Main, & Snow, 1981).
Src Kinase Activity Inhibition
Another study optimized analogs of a compound closely related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" for their inhibition of Src kinase activity. These analogs demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential as cancer therapeutics (Boschelli et al., 2001).
Anti-oxidant Activity
A study on the synthesis of new α-aminophosphonates using "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" and related compounds under microwave irradiation showed higher antioxidant activity compared to standards. This highlights the potential of these compounds in antioxidant applications (Reddy et al., 2016).
Anti-inflammatory Activity
Compounds synthesized from "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" demonstrated significant anti-inflammatory activity in albino rats. This suggests their potential use in developing new anti-inflammatory drugs (Helal et al., 2015).
Chemical Synthesis and Medicinal Applications
The compound and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules, such as anticoagulants like rivaroxaban. This underscores its importance in the development of new therapeutic agents (Lingyan et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSJJCYHKBKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)
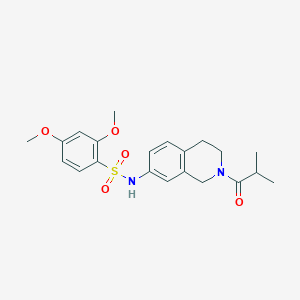
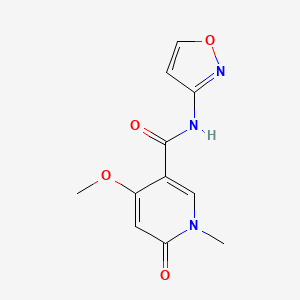

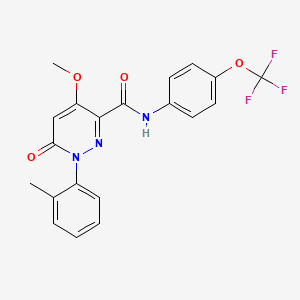
![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)
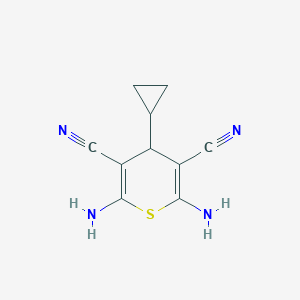
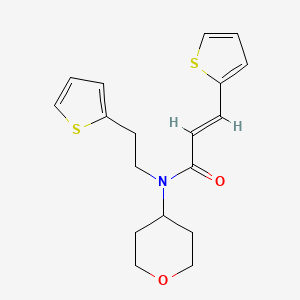
![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)
